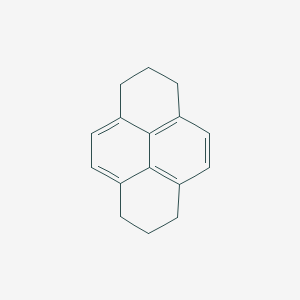

1,2,3,6,7,8-Hexahydropyrene

Overview

Description

1,2,3,6,7,8-Hexahydropyrene (HHPy, C₁₆H₁₆) is a partially hydrogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is synthesized via catalytic hydrogenation of pyrene using 5% Pd/C under 0.3–0.4 MPa hydrogen pressure, yielding a product with >99% purity after purification via recrystallization or chromatography . HHPy exhibits unique thermodynamic properties, including a melting point of 130–134°C, density of ~1.01 g/cm³, and critical temperature estimated at 920 K . Its enthalpy of combustion (ΔcH°) is -7,820 kJ/mol, and its Gibbs energy of formation (ΔfG°) in the gas phase is 220.5 kJ/mol at 380 K .

HHPy is a potent hydrogen donor in coal liquefaction, enabling >95% dissolution of low-rank coals in tetrahydrofuran (THF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include temperatures ranging from 100°C to 200°C and pressures of 10-50 atmospheres .

Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6,7,8-Hexahydropyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrene derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Further hydrogenation can lead to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

Oxidation: Hydroxypyrene, pyrenequinone.

Reduction: More saturated hydrocarbons like decahydropyrene.

Substitution: Halogenated pyrenes, nitropyrenes.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : HHP serves as an important intermediate in the synthesis of more complex PAHs. Its unique hydrogenation pattern allows for the exploration of new synthetic pathways for advanced organic materials.

- Reactivity Studies : HHP undergoes various reactions such as oxidation to form hydroxypyrene or pyrenequinone and can also be further hydrogenated to yield more saturated hydrocarbons like decahydropyrene.

Biology

- Biological Interactions : Research has focused on HHP's interactions with biological macromolecules. It is studied for its potential effects on cellular processes due to its hydrophobic nature which may influence membrane permeability and drug delivery systems .

- ESR Studies : Electron Spin Resonance (ESR) spectroscopy has been employed to study the conformational properties of HHP ions and their oscillation behaviors in various environments .

Medicine

- Drug Delivery Systems : Due to its hydrophobic characteristics, HHP is being investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy .

- Therapeutic Potential : Ongoing studies are exploring the potential therapeutic properties of HHP derivatives in treating various diseases due to their interaction with cellular receptors.

Industry

- Advanced Materials Production : HHP is utilized in the production of organic semiconductors and photoconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

- Specialty Chemicals : As an intermediate in the synthesis of specialty chemicals, HHP plays a role in developing new materials with tailored properties for specific industrial applications.

Case Studies

- Hydrogenation Pathways : A study demonstrated that HHP could be used as a precursor for synthesizing novel PAHs through controlled hydrogenation reactions. This research highlighted the compound's versatility in synthetic organic chemistry .

- Biological Impact Assessment : Research involving ESR spectroscopy revealed significant insights into how HHP interacts with biological systems at the molecular level. The findings suggested potential pathways for drug design utilizing HHP derivatives .

- Material Development : Industrial applications have seen the use of HHP in developing new organic semiconductor materials that exhibit enhanced electrical conductivity and stability under operational conditions. This was documented in a series of experimental studies focusing on electronic properties .

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-Hexahydropyrene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,5,9,10-Tetrahydropyrene (THPy)

THPy (C₁₆H₁₄) shares structural similarity with HHPy but differs in hydrogenation sites and thermodynamic behavior:

Key Differences :

- Thermodynamics : THPy’s lower critical temperature (900 K vs. 920 K) makes it less stable under high-temperature industrial conditions .

- Phase Behavior : THPy exhibits three solid phases, complicating crystallization, while HHPy transitions between two phases .

- Applications : HHPy outperforms THPy in hydrogen donation due to higher H-content and efficacy in coal liquefaction .

1,2,3,10b-Tetrahydrofluoranthene (H₄Fl)

H₄Fl (C₁₆H₁₄) is another hydrogen donor used in coal liquefaction:

Key Differences :

- Hydrogen Capacity : HHPy’s six hydrogen atoms enhance its utility in hydrogen-transfer reactions compared to H₄Fl’s four .

- Thermal Resilience : HHPy’s higher critical temperature ensures stability in coal liquefaction reactors .

Other Hydrogenated PAHs

Mixtures containing HHPy and other dihydro-PAHs (e.g., 9,10-dihydroanthracene) exhibit distinct absorption spectra (Figure 1, ):

| Mixture | Components | Absorption Coefficient (m²/kg) at 3 μm | Application |

|---|---|---|---|

| A | HHPy, 9,10-dihydroanthracene, 9,10-dihydrophenanthrene | 0.25 | Material science |

| B | HHPy, tetrahydrocoronene, 1,2,3,3a,4,5-hexahydropyrene | 0.30 | Spectroscopy studies |

Key Insight : HHPy’s absorption profile complements other hydrogenated PAHs, enabling tailored optical properties in materials science .

Biological Activity

Overview

1,2,3,6,7,8-Hexahydropyrene (HHP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure. This modification imparts distinct chemical and physical properties that influence its biological activity. HHP is primarily studied for its interactions with biological macromolecules and potential effects on cellular processes.

Target of Action

HHP interacts with various biomolecules, including enzymes and proteins. Its unsaturated rings lie essentially in a plane, facilitating interactions with other compounds and biological targets.

Mode of Action

The compound's biological effects are mediated through several mechanisms:

- Enzyme Interaction : HHP has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of various biochemical pathways.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress responses.

- Metabolic Effects : HHP alters the activity of metabolic enzymes, leading to changes in the levels of various metabolites within cells.

Pharmacokinetics

HHP exhibits unique pharmacokinetic properties due to its structure:

- Absorption : The compound is lipophilic, allowing it to easily penetrate cellular membranes.

- Metabolism : In laboratory studies, HHP undergoes metabolic transformations that can lead to various hydroxylated and oxidized derivatives. For instance, it can be oxidized to form hydroxypyrene or pyrenequinone under specific conditions .

- Excretion : The metabolites are primarily excreted through bile rather than urine .

Anticancer Properties

Research has indicated that HHP and its derivatives may possess anticancer properties. Studies have shown that certain hydrogenated PAHs can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

The potential antimicrobial activity of HHP has also been explored. Derivatives of HHP have demonstrated inhibitory effects against various bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Cell Line Studies : In vitro studies using human liver carcinoma cells (HepG2) showed that exposure to HHP resulted in significant alterations in gene expression related to oxidative stress response pathways. Specifically, genes involved in antioxidant defense mechanisms were upregulated following treatment with HHP.

- Animal Models : In a rodent model, administration of HHP led to observable changes in liver enzyme activity indicative of altered metabolic processing. The study highlighted the compound's potential as a modulator of hepatic function and its implications for drug metabolism .

Comparative Analysis

To better understand the biological activity of HHP, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | Anticancer and antimicrobial properties | |

| 4-Nitro-1,2,3,6,7,8-Hexahydropyrene | Interacts with cytochrome P450 enzymes | |

| 9-Methylanthracene | Exhibits lower reactivity compared to HHP | |

| 4-Fluoro-1,2,3,6,7,8-Hexahydropyrene | Altered reactivity due to fluorine substitution |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the thermodynamic properties of 1,2,3,6,7,8-Hexahydropyrene?

Researchers should employ a combination of combustion calorimetry (for enthalpy of formation), adiabatic heat-capacity calorimetry (for phase transitions and heat capacity), vibrating-tube densitometry (for liquid density), and comparative ebulliometry (for vapor pressure). These methods provide complementary data to calculate ideal-gas thermodynamic properties, such as entropy and Gibbs energy .

Q. How can impurities like this compound (HHPy) be removed during pyrene hydrogenation?

Post-reaction purification typically involves column chromatography using Florisil, silica, or alumina. Diacetylation of the crude product followed by fractional precipitation is also effective in isolating HHPy impurities. Catalyst quality and reaction conditions (e.g., hydrogen pressure, temperature) significantly influence impurity formation .

Q. What are the key considerations for measuring heat capacity in liquid and solid phases of this compound?

Use adiabatic calorimetry to ensure minimal heat leakage. For liquid-phase measurements, equilibrium is typically achieved within 1 hour. For solid phases, cooling rates must be controlled (e.g., ~4.5 mK/s) to initiate crystallization. Phase-dependent thermal inertia requires extended stabilization times near transition temperatures (e.g., 72 hours at 377 K) .

Q. How should researchers validate the purity of synthesized this compound?

Perform comparative ebulliometry to assess boiling-condensation temperature differences (ΔT < 0.1 K indicates high purity). Additional techniques include differential scanning calorimetry (DSC) for phase behavior analysis and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection .

Advanced Research Questions

Q. How can gas-imperfection corrections be applied to entropy and enthalpy calculations for this compound?

Gas-imperfection corrections for entropy derive from temperature-dependent virial coefficients (Equation 19), while enthalpy corrections use direct empirical adjustments (Equation 20). Uncertainties (±10% of calculated corrections) arise from estimated temperature derivatives of virial coefficients. These corrections refine ideal-gas property tables .

Q. What methodologies address discrepancies in phase transition times during thermal analysis of this compound?

Phase transition kinetics depend on sample history and thermal gradients. For example, cooling from the liquid phase to 377 K induces rapid cr(II)→cr(I) transitions (~8 hours), while near-triple-point temperatures (385 K) require >72 hours. Replicate experiments under adiabatic conditions with 10–20% liquid content improve reproducibility .

Q. How are sublimation pressures calculated for this compound using third-law methods?

The third-law approach integrates ideal-gas thermodynamic functions (Table 14) and crystalline-phase data (Table 13). Sublimation pressures (380 K to triple-point) are derived from:

where is the Gibbs energy of sublimation. Experimental uncertainties include ±0.03 K in transition temperatures and ±10% in gas-imperfection terms .

Q. What strategies resolve data contradictions in combustion calorimetry for enthalpy of formation measurements?

Address discrepancies by cross-validating results with adiabatic calorimetry and vapor-pressure data. For example, standard molar energy of combustion () values (Table 4) must align with CODATA-referenced enthalpies for CO₂(g) (−393.51 kJ/mol) and H₂O(l) (−285.83 kJ/mol). Outliers may indicate incomplete combustion or sample decomposition .

Q. How do researchers model heat capacity vs. temperature curves for this compound across phase transitions?

Fit experimental data (e.g., Figure 3) using regression polynomials that account for discontinuities at phase boundaries (e.g., 377 K for cr(II)→cr(I)). Correct for nonlinearity in (saturated molar heat capacity) near transition points and validate with vibrating-tube densitometry .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed thermodynamic studies , synthesis protocols , and EPA-validated chemical databases .

- Uncertainty Management : Report uncertainties as ±1 standard deviation, excluding elemental property errors (e.g., JANAF tables for hydrogen) .

- Experimental Design : Control cooling rates (±0.1 mK/s) and purity (>99.5%) to minimize kinetic artifacts in phase studies .

Properties

IUPAC Name |

1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAIEZXRGAOPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169541 | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1732-13-4 | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1732-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,6,7,8-Hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-hexahydropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.